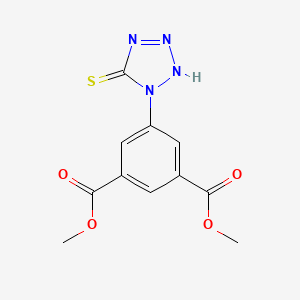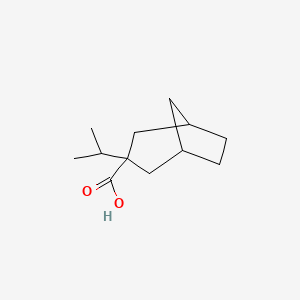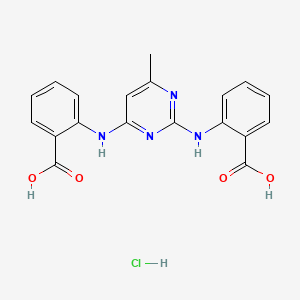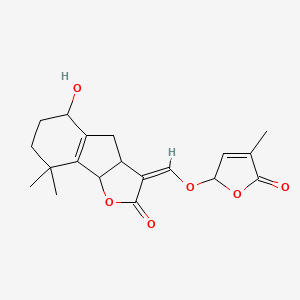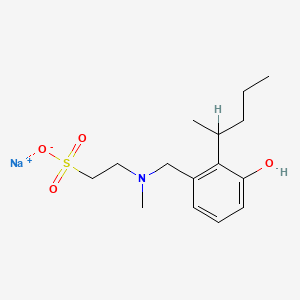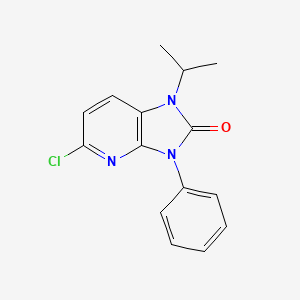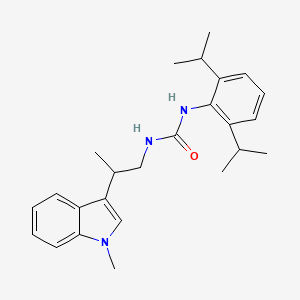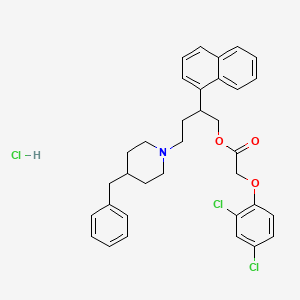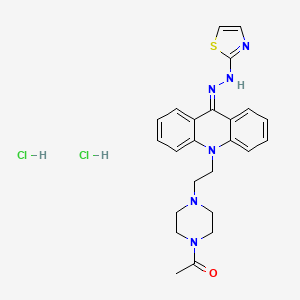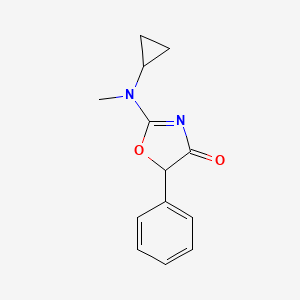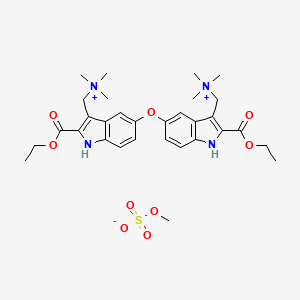
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester), typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole moiety.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
Ammonium, oxybis((2-carboxy-5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), diethyl ester) is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
84905-59-9 |
|---|---|
Fórmula molecular |
C31H43N4O9S+ |
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
[2-ethoxycarbonyl-5-[[2-ethoxycarbonyl-3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C30H38N4O5.CH4O4S/c1-9-37-29(35)27-23(17-33(3,4)5)21-15-19(11-13-25(21)31-27)39-20-12-14-26-22(16-20)24(18-34(6,7)8)28(32-26)30(36)38-10-2;1-5-6(2,3)4/h11-16H,9-10,17-18H2,1-8H3;1H3,(H,2,3,4)/p+1 |
Clave InChI |
GMONTUCXKCLNKB-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC3=CC4=C(C=C3)NC(=C4C[N+](C)(C)C)C(=O)OCC)C[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


